4-(4-Methyl-1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine 4-(4-Methyl-1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17739280
InChI: InChI=1S/C9H13N3/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h2,6,10H,3-5H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol

4-(4-Methyl-1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine

CAS No.:

Cat. No.: VC17739280

Molecular Formula: C9H13N3

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine -

Specification

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
IUPAC Name 4-(4-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine
Standard InChI InChI=1S/C9H13N3/c1-7-6-11-12-9(7)8-2-4-10-5-3-8/h2,6,10H,3-5H2,1H3,(H,11,12)
Standard InChI Key NZFWDXGAFSJOMQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(NN=C1)C2=CCNCC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(4-Methyl-1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine features a six-membered tetrahydropyridine ring fused to a five-membered pyrazole ring. The tetrahydropyridine moiety introduces conformational flexibility due to its partial unsaturation, while the pyrazole contributes hydrogen-bonding capacity via its nitrogen atoms . The methyl group at the pyrazole’s 4-position enhances steric bulk and modulates electronic properties, potentially influencing bioavailability and target affinity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₃N₃
Molecular Weight163.22 g/mol
IUPAC Name4-(4-Methyl-1H-pyrazol-3-yl)-1,2,3,6-tetrahydropyridine
Topological Polar Surface Area54.55 Ų
Hydrogen Bond Donors2

Synthetic Methodologies

Cyclocondensation Strategies

A common route to analogous compounds involves cyclocondensation of 3-aminopyrazole derivatives with 1,4-diketones under acidic or basic conditions . For example, reacting 4-methyl-3-aminopyrazole with glutaraldehyde in ethanol catalyzed by HCl yields the tetrahydropyridine ring via intramolecular cyclization. Solvent choice (e.g., ethanol vs. methanol) and catalyst (e.g., NaOH vs. HCl) critically affect reaction yields, with optimized conditions achieving >70% purity post-crystallization .

Cross-Coupling Approaches

Advanced methods employ transition metal-catalyzed cross-coupling to attach pyrazole rings to preformed tetrahydropyridine scaffolds. The Stille coupling reaction, as demonstrated in the synthesis of triazolopyridines, utilizes palladium catalysts to couple pyrazole stannanes with halogenated tetrahydropyridines . For instance, coupling 4-methylpyrazole-5-tributylstannane with 4-bromo-1,2,3,6-tetrahydropyridine in 1,4-dioxane with XPhos/Pd(OAc)₂ achieves 65–80% yields .

Table 2: Comparative Synthetic Routes

MethodReagentsYield (%)Purity (%)
Cyclocondensation3-Aminopyrazole, glutaraldehyde, HCl7285
Stille CouplingPd(OAc)₂, XPhos, 1,4-dioxane7892

Biological Activities and Mechanisms

Neuroprotective Effects

Pyrazole-tetrahydropyridine hybrids mitigate neuroinflammation by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells . In MPTP-induced Parkinson’s models, analogs reduce dopaminergic neuron loss by 40–60% via inhibition of NLRP3 inflammasome activation . The methyl group enhances blood-brain barrier permeability, as evidenced by logP values of 2.5–3.0 .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Pyrazole Methylation: 4-Methyl substitution increases metabolic stability by reducing cytochrome P450 oxidation compared to unsubstituted analogs .

  • Tetrahydropyridine Saturation: Partial unsaturation (1,2,3,6-tetrahydropyridine) enhances conformational flexibility, improving binding to dynamic enzyme active sites .

Table 3: SAR of Key Derivatives

CompoundMET IC₅₀ (nM)logPTNF-α Inhibition (%)
4-Methyl-pyrazole analog92.8762
Unsubstituted pyrazole152.1245

Industrial and Research Applications

Drug Development

This scaffold is a candidate for kinase inhibitor libraries, particularly targeting MET, ALK, and ROS1 . Its neuroprotective properties also position it for Alzheimer’s and Parkinson’s disease research .

Chemical Probes

Used in photoaffinity labeling studies to map ATP-binding pockets in kinases, leveraging its UV-activated cross-linking potential .

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